molecular formula C10H10N2O2 B1392771 Ethyl 5-(cyanomethyl)-2-pyridinecarboxylate CAS No. 913839-59-5

Ethyl 5-(cyanomethyl)-2-pyridinecarboxylate

Cat. No. B1392771
M. Wt: 190.2 g/mol
InChI Key: BFFCNSAQWVHNIV-UHFFFAOYSA-N
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Description

Ethyl 5-(cyanomethyl)furan-2-carboxylate is a chemical compound with the CAS Number: 51129-66-9 and a molecular weight of 179.18 . It’s a solid substance stored in a dark place under an inert atmosphere at 2-8°C .


Synthesis Analysis

The synthesis of cyanoacetamides, which are considered one of the most important precursors for heterocyclic synthesis, can be carried out in several ways . The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .


Chemical Reactions Analysis

Cyanoacetamide derivatives are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .


Physical And Chemical Properties Analysis

Ethyl 5-(cyanomethyl)furan-2-carboxylate is a solid substance stored in a dark place under an inert atmosphere at 2-8°C .

Scientific Research Applications

Synthesis and Chemical Properties

Ethyl 5-(cyanomethyl)-2-pyridinecarboxylate and its derivatives are primarily used in the synthesis of various chemical compounds. They act as intermediates in producing substances with potential pharmacological activities. A prominent area of research involves the synthesis of esters of 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids, which, after further processing, show positive inotropic activity, although to a lesser degree compared to other compounds like milrinone (Mosti et al., 1992). Similarly, the synthesis of ethyl esters of these acids carrying various substituents leads to compounds with interesting pharmacological properties, such as anti-inflammatory, analgesic, and hypotensive activities (Mosti et al., 1994).

Structural and Mechanistic Studies

The compound and its derivatives have also been subject to structural and mechanistic studies. For example, the structural transformations of certain dihydropyridine derivatives of Ethyl 5-(cyanomethyl)-2-pyridinecarboxylate under specific conditions (like continuous heating) have been explored, indicating the occurrence of solid-state transformations and proposing possible mechanisms for these transformations (Heyde, Buergi, & Shklover, 1991).

Heterocyclic Synthesis

The compound has shown significant versatility in the synthesis of heterocyclic structures. For instance, it's been utilized in the preparation of compounds like oxadiazoles, oxadiazolopyridines, and pyridopyridazines, showcasing its reactivity towards a variety of electrophilic reagents (Elnagdi et al., 1988). These synthesized compounds are of interest due to their potential pharmaceutical applications.

Vasodilation Properties

Some derivatives of Ethyl 5-(cyanomethyl)-2-pyridinecarboxylate have been synthesized and tested for their vasodilation properties. Certain compounds have shown significant potency, indicating the potential of these derivatives in vascular health applications (Girgis et al., 2008).

Safety And Hazards

The safety information for Ethyl 5-(cyanomethyl)furan-2-carboxylate indicates that it has the GHS07 pictogram with the signal word "Warning" . The hazard statements include H302-H312-H332 . Precautionary statements include P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P330-P363-P501 .

properties

IUPAC Name

ethyl 5-(cyanomethyl)pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-2-14-10(13)9-4-3-8(5-6-11)7-12-9/h3-4,7H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFFCNSAQWVHNIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=C(C=C1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80678887
Record name Ethyl 5-(cyanomethyl)pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80678887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(cyanomethyl)-2-pyridinecarboxylate

CAS RN

913839-59-5
Record name Ethyl 5-(cyanomethyl)pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80678887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

10.5 g (52.6 mmol) 5-(chloromethyl)pyridine-2-carboxylic acid ethyl ester [preparation according to H. Barth et al., Liebigs Ann. Chem. 1981, 2164-2179] are initially introduced into 75 ml anhydrous DMF and 2.58 g (52.6 mmol) sodium cyanide are added in portions at RT in the course of 3 h. The mixture is then introduced on to 500 ml saturated ammonium chloride solution and extracted with methylene chloride (four times with 100 ml each time). The combined organic phases are dried over sodium sulfate and concentrated and the residue is purified by chromatography over silica gel (mobile phase: cyclohexane→cyclohexane/ethyl acetate 1:4). 3.80 g (38% of th.) of the title compound are obtained.
Quantity
10.5 g
Type
reactant
Reaction Step One
Quantity
2.58 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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